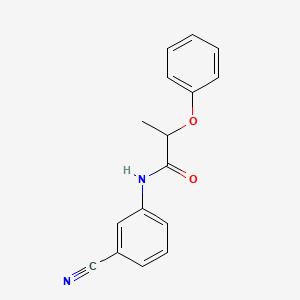
N-(3-cyanophenyl)-2-phenoxypropanamide
Descripción general
Descripción
N-(3-cyanophenyl)-2-phenoxypropanamide, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation. In
Mecanismo De Acción
N-(3-cyanophenyl)-2-phenoxypropanamide acts as a competitive antagonist of the NMDA receptor, binding to the same site as the neurotransmitter glutamate. By blocking the binding of glutamate, this compound prevents the activation of the NMDA receptor and inhibits the influx of calcium ions into the postsynaptic neuron. This leads to a decrease in the strength of synaptic transmission and can have a range of effects on neuronal function depending on the specific brain region and physiological context.
Biochemical and Physiological Effects:
The effects of this compound on neuronal function depend on a range of factors, including the dose, route of administration, and brain region targeted. In general, this compound has been shown to impair learning and memory in animal models, suggesting that the NMDA receptor plays a critical role in these processes. This compound has also been shown to have analgesic effects, reducing pain perception in animal models of chronic pain. Additionally, this compound has been implicated in the regulation of neuronal excitability and plasticity, and may play a role in the development of certain neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-cyanophenyl)-2-phenoxypropanamide in scientific research is its selectivity for the NMDA receptor, which allows researchers to study the specific effects of NMDA receptor blockade without affecting other neurotransmitter systems. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective tool for research. However, there are also some limitations to using this compound in lab experiments. For example, this compound has a relatively short half-life in vivo, which can make it difficult to achieve sustained NMDA receptor blockade. Additionally, the effects of this compound can vary depending on the specific experimental conditions, and it may not be suitable for all types of research.
Direcciones Futuras
There are many potential future directions for research on N-(3-cyanophenyl)-2-phenoxypropanamide and its applications in scientific research. One area of interest is the role of the NMDA receptor in the regulation of synaptic plasticity and learning, and how this compound can be used to study these processes. Additionally, there is growing interest in the use of this compound as a potential therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's disease. Finally, new synthetic methods for this compound and related compounds may lead to the development of more selective and potent NMDA receptor antagonists with improved pharmacokinetic properties.
Aplicaciones Científicas De Investigación
N-(3-cyanophenyl)-2-phenoxypropanamide has been widely used in scientific research as a tool to study the NMDA receptor and its role in various physiological and pathological processes. For example, this compound has been used to investigate the role of the NMDA receptor in learning and memory, pain perception, and neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been used to study the mechanisms underlying drug addiction and withdrawal, as well as the effects of stress and trauma on the brain.
Propiedades
IUPAC Name |
N-(3-cyanophenyl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-12(20-15-8-3-2-4-9-15)16(19)18-14-7-5-6-13(10-14)11-17/h2-10,12H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTLIDQOUUSDRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C#N)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B3931193.png)
![N-[2-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B3931195.png)

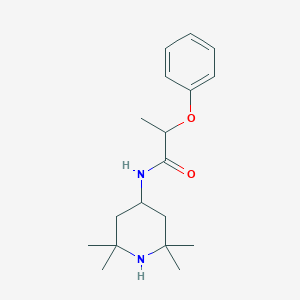

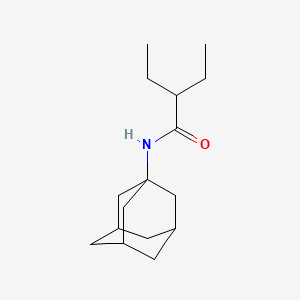
![N-[2-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide](/img/structure/B3931271.png)
![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-5-[(pyrimidin-2-ylthio)methyl]-2-furamide](/img/structure/B3931273.png)


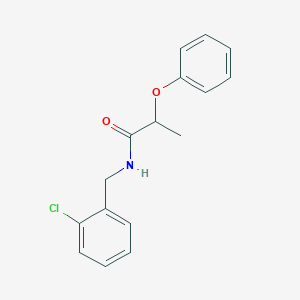
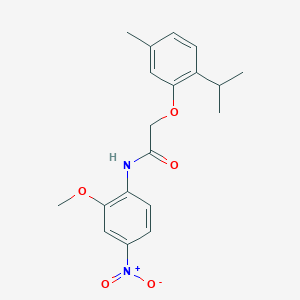
![1-[(4-methoxy-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3931312.png)
![ethyl [2,2,2-trichloro-1-({[(2-chlorophenyl)amino]carbonothioyl}amino)ethyl]carbamate](/img/structure/B3931319.png)